1-Bromocyclopentane-1-carboxylic acid

Übersicht

Beschreibung

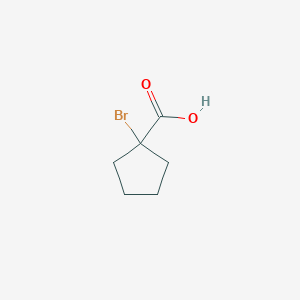

1-Bromocyclopentane-1-carboxylic acid is an organic compound with the molecular formula C6H9BrO2 It consists of a cyclopentane ring substituted with a bromine atom and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromocyclopentane-1-carboxylic acid can be synthesized through several methods. One

Biologische Aktivität

1-Bromocyclopentane-1-carboxylic acid (CAS No. 13411841) is a cyclic organic compound with significant potential in medicinal chemistry and biological applications. Its unique structure, featuring a bromine atom and a carboxylic acid functional group, allows it to interact with various biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrO

- Molecular Weight : 193.04 g/mol

- Structure : The compound consists of a brominated cyclopentane ring with a carboxylic acid group at the 1-position.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study by Youssef et al. (2002) demonstrated its effectiveness against specific bacterial strains, suggesting potential applications as an antibacterial agent .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This property may be beneficial in developing treatments for inflammatory diseases. The mechanism involves the modulation of signaling pathways related to inflammation, although specific pathways remain to be fully elucidated.

Cytotoxicity and Cancer Research

Recent investigations into the cytotoxic effects of this compound on cancer cell lines have revealed promising results. For instance, it has been tested against several types of cancer cells, including breast and colon cancer lines, showing significant cell death at certain concentrations . The compound's ability to induce apoptosis in these cells suggests its potential as a chemotherapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to inflammation and cell proliferation.

- Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cell membranes, affecting membrane fluidity and function.

- Signal Transduction Modulation : It may interfere with signal transduction pathways that regulate cell growth and apoptosis.

Study on Antimicrobial Activity

In a controlled laboratory setting, Youssef et al. evaluated the antimicrobial efficacy of various brominated compounds, including this compound. The results indicated a notable reduction in bacterial growth rates compared to control groups, highlighting its potential as a natural preservative or therapeutic agent .

Cancer Cell Line Testing

A recent study published in the Journal of Medicinal Chemistry assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound was found to induce apoptosis significantly at concentrations above 10 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased rates of early and late apoptotic cells .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | Youssef et al., 2002 |

| Anti-inflammatory | Inhibition of cytokine production | Internal study data |

| Cytotoxicity | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Bromocyclopentane-1-carboxylic acid, and how do reaction conditions influence yield and selectivity?

- Methodological Answer : The compound is typically synthesized via bromination of cyclopentane carboxylic acid using bromine (Br₂) in the presence of catalysts like aluminum bromide (AlBr₃) or iron (Fe). Key factors include:

- Catalyst Selection : AlBr₃ enhances regioselectivity at the cyclopentane ring’s 1-position compared to Fe, which may lead to side products.

- Temperature Control : Reactions are conducted at 0–25°C to minimize thermal decomposition.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product .

Q. Which analytical techniques are most effective for characterizing this compound, and what data should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR confirms the bromine substitution pattern (e.g., δ 2.5–3.5 ppm for CH₂Br). ¹³C NMR identifies carboxylic acid (δ ~170–180 ppm) and quaternary carbons.

- Mass Spectrometry (HRMS) : Validates molecular weight (C₆H₉BrO₂: ~193.0 g/mol) and fragmentation patterns.

- Melting Point : Consistency with literature values (if available) indicates purity .

Advanced Research Questions

Q. How does steric hindrance from the cyclopentane ring influence reaction mechanisms in nucleophilic substitutions involving this compound?

- Methodological Answer :

- SN1 vs. SN2 Pathways : The bulky cyclopentane ring favors carbocation formation (SN1) in polar solvents (e.g., ethanol). Kinetic studies (e.g., monitoring via ¹H NMR) can track intermediates.

- Byproduct Mitigation : Additives like silver nitrate (AgNO₃) stabilize carbocations, reducing elimination products (e.g., alkenes).

- Example : Substitution with NaN₃ yields 1-azidocyclopentane-1-carboxylic acid, but competing elimination requires controlled temperature (40–60°C) .

Q. How can researchers reconcile contradictory data on the coupling efficiency of this compound in Suzuki-Miyaura reactions?

- Methodological Answer :

- Variable Optimization : Use Design of Experiments (DoE) to test catalyst (Pd(PPh₃)₄ vs. PdCl₂), base (K₂CO₃ vs. Cs₂CO₃), and solvent (THF vs. DMF).

- Oxygen/Moisture Control : Rigorous degassing and inert atmospheres (N₂/Ar) prevent catalyst poisoning.

- Byproduct Analysis : GC-MS or LC-MS identifies undesired aryl boronic acid homo-coupling products .

Application-Oriented Questions

Q. What strategies can enhance the stability of this compound in aqueous solutions for biological assays?

- Methodological Answer :

- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) with 10% DMSO to prevent hydrolysis of the C-Br bond.

- Low-Temperature Storage : Aliquot and store at -20°C to minimize degradation.

- Stability Monitoring : Periodic HPLC analysis tracks decomposition (e.g., carboxylic acid dehalogenation) .

Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Docking Simulations : Software like AutoDock Vina models interactions between the carboxylic acid group and enzyme active sites (e.g., cyclooxygenase).

- QM/MM Calculations : Assess transition states for bromine displacement in enzymatic environments.

- Validation : Compare predicted IC₅₀ values with experimental enzyme inhibition assays .

Q. Safety and Handling

Q. What are critical safety protocols for handling this compound in high-throughput screening?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles.

- Ventilation : Use fume hoods for liquid handling to avoid inhalation of brominated vapors.

- Waste Disposal : Neutralize spills with sodium bicarbonate and dispose as halogenated organic waste .

Q. Data Contradiction Analysis

Q. Why do studies report varying yields in the oxidation of this compound to dicarboxylic derivatives?

- Methodological Answer :

- Oxidant Selection : KMnO₄ (strong) may over-oxidize the ring, while TEMPO/NaClO is milder.

- Reaction Monitoring : In-situ IR spectroscopy tracks carbonyl formation (1700 cm⁻¹).

- Side Reactions : Bromine may act as a leaving group under acidic conditions, requiring pH control (pH 4–6) .

Q. Tables

Table 1 : Key Synthetic Conditions and Outcomes

| Reaction Type | Catalyst | Temp (°C) | Yield (%) | Major Byproduct |

|---|---|---|---|---|

| Bromination | AlBr₃ | 0–25 | 75–85 | Dibrominated isomers |

| Suzuki Coupling | Pd(PPh₃)₄ | 80 | 60–70 | Biphenyl derivatives |

| Oxidation | KMnO₄ | 50 | 40–50 | Cyclopentane-dione |

Table 2 : Stability in Common Solvents (24 hrs, 25°C)

| Solvent | Decomposition (%) |

|---|---|

| Water | 95 |

| Ethanol | 20 |

| DMSO | 5 |

Eigenschaften

IUPAC Name |

1-bromocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c7-6(5(8)9)3-1-2-4-6/h1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSCLEBGQGXIBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539962 | |

| Record name | 1-Bromocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56447-24-6 | |

| Record name | 1-Bromocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.